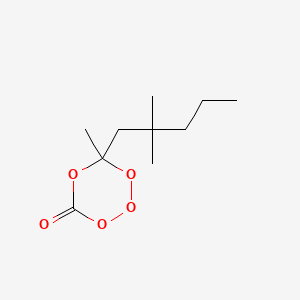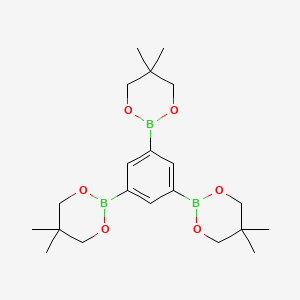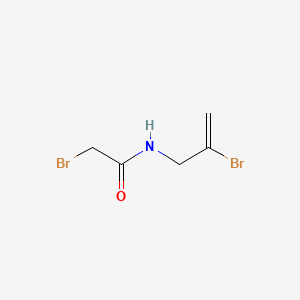
Acetamide, 2-bromo-N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-bromo-N-(2-bromoallyl)- is a chemical compound with the molecular formula C5H7Br2NO It is a derivative of acetamide, where the hydrogen atoms in the amide group are replaced by bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-bromo-N-(2-bromoallyl)- typically involves the bromination of acetamide derivatives. One common method is the reaction of acetamide with bromine in the presence of a catalyst. The reaction conditions often include:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to 50°C
Catalyst: Iron(III) bromide or aluminum bromide
Industrial Production Methods
Industrial production of Acetamide, 2-bromo-N-(2-bromoallyl)- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-bromo-N-(2-bromoallyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or bromine-containing by-products.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, ammonia, or thiourea in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of bromine oxides or brominated organic compounds.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
Acetamide, 2-bromo-N-(2-bromoallyl)- has various applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of brominated flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetamide, 2-bromo-N-(2-bromoallyl)- involves its interaction with molecular targets through bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pathways involved may include:
Enzyme Inhibition: Bromine atoms can inhibit enzymes by binding to active sites.
DNA Interaction: The compound can interact with DNA, leading to potential mutagenic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-bromophenyl)-: Similar structure but with a bromophenyl group instead of a bromoallyl group.
Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-: Contains an iodo and methyl group in addition to bromine.
Uniqueness
Acetamide, 2-bromo-N-(2-bromoallyl)- is unique due to the presence of two bromine atoms in the allyl group, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.
This detailed article provides a comprehensive overview of Acetamide, 2-bromo-N-(2-bromoallyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
102585-36-4 |
|---|---|
Formule moléculaire |
C5H7Br2NO |
Poids moléculaire |
256.92 g/mol |
Nom IUPAC |
2-bromo-N-(2-bromoprop-2-enyl)acetamide |
InChI |
InChI=1S/C5H7Br2NO/c1-4(7)3-8-5(9)2-6/h1-3H2,(H,8,9) |
Clé InChI |
DBDWCAOPFYAKDV-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


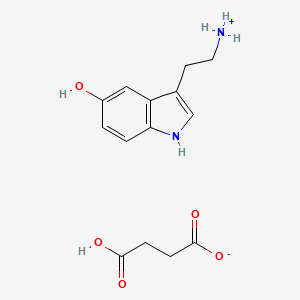
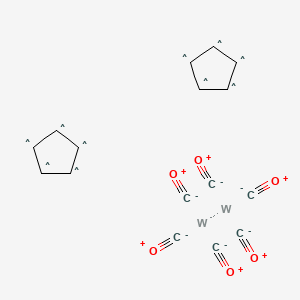






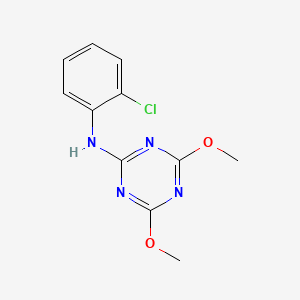
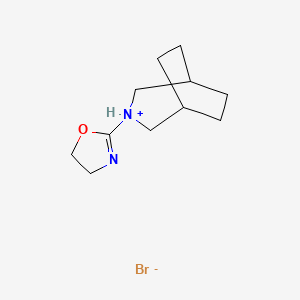
![(4E)-4-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B13742672.png)
![N-ethyl-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine](/img/structure/B13742675.png)
